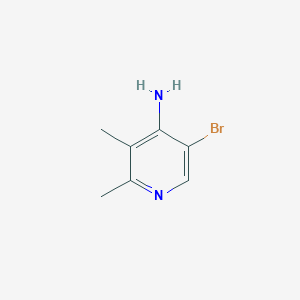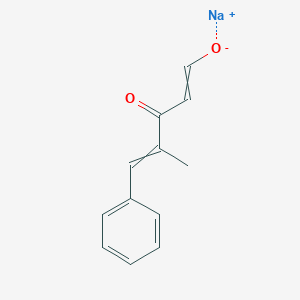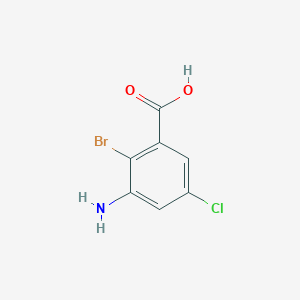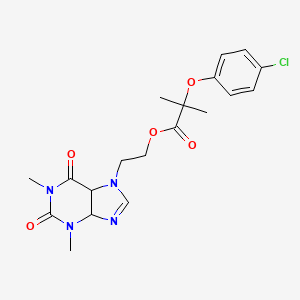![molecular formula C15H15NO3 B14052255 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts, such as high costs and toxicity .
Analyse Des Réactions Chimiques
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace leaving groups under basic or acidic conditions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoxazole derivatives, including this compound, are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid can be compared with other isoxazole derivatives, such as:
- 4,5-Dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid
- 4H,5H-naphtho[2,1-d][1,2]oxazole-3-carboxylic acid
These compounds share the isoxazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique propyl group in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
7-propyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-3-9-4-6-11-10(8-9)5-7-12-13(15(17)18)16-19-14(11)12/h4,6,8H,2-3,5,7H2,1H3,(H,17,18) |
Clé InChI |
ZRIQUGCUOXZDCF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)

